Oxonantenine

Catalog No.
S614546
CAS No.
15358-38-0
M.F
C19H13NO5
M. Wt
335.3 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxonantenine

CAS Number

15358-38-0

Product Name

Oxonantenine

IUPAC Name

18,19-dimethoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,12,14,16,18-octaen-11-one

Molecular Formula

C19H13NO5

Molecular Weight

335.3 g/mol

InChI

InChI=1S/C19H13NO5/c1-22-14-5-9-3-4-20-17-15(9)16(19(14)23-2)10-6-12-13(25-8-24-12)7-11(10)18(17)21/h3-7H,8H2,1-2H3

InChI Key

NFDVJYPMLVMXRR-UHFFFAOYSA-N

SMILES

COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC5=C(C=C42)OCO5)OC

Canonical SMILES

COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC5=C(C=C42)OCO5)OC

Oxonantenine belongs to the class of organic compounds known as aporphines. These are quinoline alkaloids containing the dibenzo[de, g]quinoline ring system or a dehydrogenated derivative thereof. Oxonantenine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, oxonantenine is primarily located in the membrane (predicted from logP). Oxonantenine can be biosynthesized from aporphine. Outside of the human body, oxonantenine can be found in cherimoya, custard apple, and herbs and spices. This makes oxonantenine a potential biomarker for the consumption of these food products.
Oxonantenine is an oxoaporphine alkaloid isolated from Annona glabra and has been shown to exhibit acetylcholinesterase inhibitory activity. It has a role as a plant metabolite and an EC 3.1.1.7 (acetylcholinesterase) inhibitor. It is an organic heteropentacyclic compound, an oxacycle, an aromatic ether, an alkaloid antibiotic and an oxoaporphine alkaloid. It derives from an aporphine.

Oxonantenine is a naturally occurring compound classified as an oxoaporphine alkaloid, primarily isolated from the Annona species, particularly Annona sericea. Its chemical structure is characterized by two methoxy groups at the 1 and 2 positions, along with a methylenedioxy group at the 9 and 10 positions of the oxoaporphine skeleton. This unique structural arrangement contributes to its distinct biological activities and potential therapeutic applications.

Typical of oxoaporphine alkaloids. These include:

  • Oxidation: The presence of methoxy groups can lead to oxidation reactions, affecting the compound's reactivity and stability.
  • Hydrolysis: Oxonantenine can hydrolyze under acidic or basic conditions, which may lead to the formation of other alkaloids or degradation products.
  • Formation of Derivatives: The compound can react with electrophiles or nucleophiles, leading to the formation of substituted derivatives, which may enhance its biological activity.

Research has demonstrated that oxonantenine exhibits significant biological activities:

  • Cytotoxicity: It has shown promising cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .
  • Antimicrobial Properties: Preliminary studies suggest that oxonantenine may possess antimicrobial properties, making it a candidate for further investigation in treating infections .
  • Immunomodulatory Effects: There is evidence suggesting that it may influence immune responses, although detailed mechanisms remain to be fully elucidated .

The synthesis of oxonantenine has been explored through various methods:

  • Natural Extraction: Traditionally, oxonantenine is extracted from plant sources such as Annona sericea using solvent extraction techniques.
  • Chemical Synthesis: Recent studies have focused on synthetic routes involving multi-step organic reactions that mimic natural biosynthetic pathways. This includes the use of starting materials that undergo cyclization and functional group modifications to yield oxonantenine .

Oxonantenine's unique properties make it valuable in several fields:

  • Pharmaceuticals: Its cytotoxic and antimicrobial properties suggest potential applications in drug development for cancer and infectious diseases.
  • Natural Products Chemistry: As a representative of the oxoaporphine class, it serves as a reference compound for studying related alkaloids and their derivatives.
  • Research: Oxonantenine is used in pharmacological studies to explore its mechanisms of action and therapeutic potential.

Studies investigating the interactions of oxonantenine with biological systems have revealed:

  • Cellular Mechanisms: Research indicates that oxonantenine may interact with cellular pathways involved in apoptosis and cell cycle regulation in cancer cells .
  • Synergistic Effects: Preliminary findings suggest that combining oxonantenine with other phytochemicals may enhance its efficacy against specific pathogens or cancer cell lines .

Oxonantenine shares structural and functional similarities with other alkaloids within the Annonaceae family. Here are some comparable compounds:

CompoundStructure CharacteristicsBiological Activity
LiriodenineAporphine alkaloid with one methoxy groupAnticancer activity against various cell lines
IsocoreximineAporphine alkaloid with different substitutionCytotoxic effects against leukemia cells
SquamocinContains a similar core structureAntimicrobial properties
Gamma-FagarineA related compound with distinct functional groupsAntitrichomonas potential

Uniqueness of Oxonantenine

What sets oxonantenine apart from these compounds is its specific arrangement of methoxy and methylenedioxy groups, which may contribute to its unique pharmacological profile. Its distinct cytotoxicity and potential immunomodulatory effects position it as a noteworthy candidate for further research in medicinal chemistry.

Physical Description

Solid

XLogP3

3.3

Melting Point

297-299°C

Other CAS

15358-38-0

Wikipedia

Oxonantenine

Dates

Last modified: 02-18-2024

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